molecular formula C5H7ClN4O B1589114 2-Chloro-4-hydrazinyl-5-methoxypyrimidine CAS No. 98021-95-5

2-Chloro-4-hydrazinyl-5-methoxypyrimidine

Cat. No. B1589114
CAS RN: 98021-95-5
M. Wt: 174.59 g/mol
InChI Key: SSMSXWXZJUCBMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description



  • Chemical Formula : C<sub>5</sub>H<sub>7</sub>ClN<sub>4</sub>O

  • Molecular Weight : 174.59 g/mol

  • Structure :

  • Purity : 95%

  • Physical Form : Solid

  • Storage Temperature : Refrigerator





  • Synthesis Analysis



    • Information on synthesis is not readily available.





  • Chemical Reactions Analysis



    • No specific chemical reactions are mentioned in the available data.




  • Scientific Research Applications

    Role in Antineoplastic Agents Development

    2-Chloro-4-hydrazinyl-5-methoxypyrimidine plays a crucial role in the development of antineoplastic agents, such as S-1, a fluoropyrimidine derivative used in chemotherapy. S-1 is a combination of several compounds, including tegafur (a prodrug of 5-fluorouracil), and it specifically includes a compound to inhibit dihydropyrimidine dehydrogenase, enhancing the therapeutic index of 5-fluorouracil when administered orally. Studies have shown that this compound, through its action in S-1, contributes to the feasibility of oral administration of fluoropyrimidine-based therapy, offering a favorable alternative to traditional intravenous methods. This application is significant in treating various malignancies, including gastric and colorectal cancers, demonstrating improved patient outcomes and manageable toxicity profiles (Chu et al., 2004; van Groeningen et al., 2000).

    Pharmacokinetic and Safety Analysis

    The pharmacokinetic profile and safety analysis of drugs containing 2-Chloro-4-hydrazinyl-5-methoxypyrimidine have been extensively studied, providing valuable insights into their metabolic pathways, efficacy, and potential toxicities. These studies are critical for determining optimal dosing regimens, understanding drug interactions, and identifying any adverse effects that may limit the use of such compounds in clinical settings. For instance, research involving S-1 has highlighted the importance of monitoring drug concentrations in patients with varying metabolic capabilities or those with renal impairments, ensuring that the therapeutic benefits are maximized while minimizing the risk of toxicity (Deenen et al., 2016).

    Safety And Hazards



    • Signal Word : Warning

    • Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

    • Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection)

    • Packing Group : II




  • Future Directions



    • Research on the compound’s applications, potential therapeutic uses, and further safety assessments are warranted.




    properties

    IUPAC Name

    (2-chloro-5-methoxypyrimidin-4-yl)hydrazine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C5H7ClN4O/c1-11-3-2-8-5(6)9-4(3)10-7/h2H,7H2,1H3,(H,8,9,10)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    SSMSXWXZJUCBMA-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=CN=C(N=C1NN)Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C5H7ClN4O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID40465018
    Record name 2-Chloro-4-hydrazinyl-5-methoxypyrimidine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40465018
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    174.59 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2-Chloro-4-hydrazinyl-5-methoxypyrimidine

    CAS RN

    98021-95-5
    Record name 2-Chloro-4-hydrazinyl-5-methoxypyrimidine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40465018
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Synthesis routes and methods I

    Procedure details

    Anhydrous sodium carbonate (5.83 g, 0.055 mole), methanol (60 mL), and 35% aqueous hydrazine (11.0 g, 0.120 mole) were loaded into a 500 mL three necked flask equipped with a thermometer, magnetic stirrer, condenser, and addition funnel. A solution/partial slurry of 2,4-dichloro-5-methoxy-pyrimidine (17.91 g, 0.100 mole) in toluene (30 mL) was added dropwise over 39 min. During the addition, the reaction temperature rose from 15° C. to 39° C. and the solids dissolved to form a clear, pale yellow solution. The reaction mixture was heated to 42° C. for 4.1 h, after which the heat source was removed. Slow, dropwise addition of water (180 mL), caused the product to crystallize out of solution. The resulting slurry was stirred for 2 h at room temperature, then the product was recovered by filtration through Whatman #1 filter paper using a Buchner funnel and aspirator vacuum. After washing the filter cake with water, the product was dried overnight in vacuo at 40° C., to give 15.02 g of white 2-chloro-4-hydrazino-5-methoxypyrimidine (purity 96.2%, yield=82.8%): 1H NMR (300 MHz, DMSO-d6) 3.33 (s, 3H), 3.78 (s, 3H), 4.39 (br s, 2H), 7.59 (s, 1H), 8.73 (br s, 1H).
    Quantity
    5.83 g
    Type
    reactant
    Reaction Step One
    Quantity
    60 mL
    Type
    reactant
    Reaction Step Two
    Quantity
    11 g
    Type
    reactant
    Reaction Step Three
    [Compound]
    Name
    three
    Quantity
    500 mL
    Type
    reactant
    Reaction Step Four
    Quantity
    17.91 g
    Type
    reactant
    Reaction Step Five
    Quantity
    30 mL
    Type
    solvent
    Reaction Step Five

    Synthesis routes and methods II

    Procedure details

    Anhydrous sodium carbonate (29.15 g, 0.275 mole), methanol (300 mL), and 35% aqueous hydrazine (54.9 g, 0.60 mole) were loaded into a 1 L glass jacketed reactor equipped with a thermocouple temperature probe, overhead stirrer with glass agitator, condenser, and a programmable circulating bath. 2,4-Dichloro-5-methoxypyrimidine (89.50 g, 0.50 mole) was added as a solid in small increments over 70 min. During the addition, the reactor jacket was kept at 20° C., and the reaction temperature rose from 21° C. to 28° C. Upon completion of the addition, the reaction mixture was heated to 43° C. over 60 min, then held at 43° C. for 4.5 h. Water (300 mL) was then added, and a distillation head was attached to the reactor. Vacuum was applied to lower the pressure to 140 mmHg, and methanol was removed by distillation. Distillation continued for 1.5 h, at which point the rate of distillation had slowed greatly. The pressure as further decreased to 85 mmHg until water started to distill over, then vacuum was broken under a nitrogen flow. The reaction mixture was cooled from 43° C. to 25° C. over 60 min. The resulting slurry was stirred overnight at 25° C. The product was recovered by filtration through Whatman #52 filter paper using a Buchner funnel and aspirator vacuum. After washing the filter cake with water (221 g), the product was dried overnight in vacuo at 42° C., to give 83.5 g of white 2-chloro-4-hydrazino-5-methoxypyrimidine (purity 96.8%, yield=92.7%).
    Quantity
    29.15 g
    Type
    reactant
    Reaction Step One
    Quantity
    54.9 g
    Type
    reactant
    Reaction Step Two
    [Compound]
    Name
    glass
    Quantity
    1 L
    Type
    reactant
    Reaction Step Three
    Quantity
    89.5 g
    Type
    reactant
    Reaction Step Four
    Quantity
    0 (± 1) mol
    Type
    solvent
    Reaction Step Five
    Name
    Quantity
    300 mL
    Type
    solvent
    Reaction Step Six
    Quantity
    300 mL
    Type
    solvent
    Reaction Step Seven

    Synthesis routes and methods III

    Procedure details

    Name
    Quantity
    Extracted from reaction SMILES
    Type
    reactant
    Reaction Step One
    Quantity
    Extracted from reaction SMILES
    Type
    reactant
    Reaction Step One
    Name
    Quantity
    Extracted from reaction SMILES
    Type
    reactant
    Reaction Step One
    Name
    Quantity
    Extracted from reaction SMILES
    Type
    reactant
    Reaction Step One
    Name
    Quantity
    Extracted from reaction SMILES
    Type
    reactant
    Reaction Step One
    Quantity
    Extracted from reaction SMILES
    Type
    reactant
    Reaction Step One
    Name
    Quantity
    Extracted from reaction SMILES
    Type
    reactant
    Reaction Step One

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    2-Chloro-4-hydrazinyl-5-methoxypyrimidine
    Reactant of Route 2
    2-Chloro-4-hydrazinyl-5-methoxypyrimidine
    Reactant of Route 3
    Reactant of Route 3
    2-Chloro-4-hydrazinyl-5-methoxypyrimidine
    Reactant of Route 4
    Reactant of Route 4
    2-Chloro-4-hydrazinyl-5-methoxypyrimidine
    Reactant of Route 5
    Reactant of Route 5
    2-Chloro-4-hydrazinyl-5-methoxypyrimidine
    Reactant of Route 6
    2-Chloro-4-hydrazinyl-5-methoxypyrimidine

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.